molecular formula C11H14N4O B11801604 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11801604
M. Wt: 218.26 g/mol
InChI Key: FNIDLEUETZOJDF-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrrole and pyrrolidine rings fused with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can replace substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-Pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Lacks the methyl group on the pyrrole ring.

    5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,3,4-oxadiazole: Different position of the nitrogen atom in the oxadiazole ring.

Uniqueness

5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-(1-methylpyrrol-2-yl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H14N4O/c1-15-7-3-5-9(15)11-13-10(14-16-11)8-4-2-6-12-8/h3,5,7-8,12H,2,4,6H2,1H3

InChI Key

FNIDLEUETZOJDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NC(=NO2)C3CCCN3

Origin of Product

United States

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